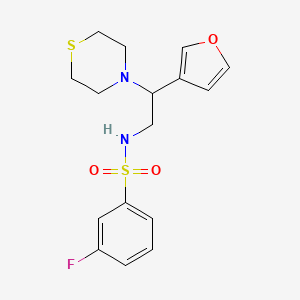![molecular formula C22H16FN5O3 B2486827 2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251624-88-0](/img/structure/B2486827.png)
2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including those with [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole moieties, often involves multi-step reactions that may include the formation of Schiff bases, cyclization, and substitutions. Techniques like oxidative cyclization promoted by iodobenzene diacetate under mild conditions have been utilized for the efficient synthesis of related structures, offering easy access to [1,2,4]triazolo[4,3-a]pyridines with potential for high yields and short reaction times (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole rings has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information on the crystallographic parameters and the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interactions with biological targets (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds is profoundly influenced by their structural features. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect a molecule's chemical behavior, including its susceptibility to nucleophilic attacks or its ability to undergo electrophilic substitutions. Furthermore, compounds with [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole structures have shown potential in various chemical reactions, including those leading to the synthesis of potential pharmacological agents (Prakash et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Compounds with similar structures have been synthesized and evaluated for their potential pharmacological properties. For example, studies have reported on the synthesis of novel derivatives and their screening for antibacterial and antifungal activity. These compounds exhibit significant biological activity against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anticancer Activity
Research into similar compounds includes the evaluation of their anticancer activity. Some derivatives have been synthesized and shown promising activity against human cancer cell lines, indicating potential utility in cancer research and therapy development (Biointerface Research in Applied Chemistry, 2020).
Antimicrobial Activities
The antimicrobial properties of compounds within this class have also been explored. Novel derivatives have been synthesized and shown good or moderate activities against various test microorganisms, underscoring the potential for these compounds to be developed into antimicrobial agents (Bektaş et al., 2007).
Structural and Photophysical Properties
Studies have also focused on the structural characterization and photophysical properties of these compounds, which are relevant for applications in materials science, including the development of fluorescent materials for bioimaging and photonic applications (Saleem & Lee, 2015).
Propiedades
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O3/c1-30-18-10-9-14(12-17(18)23)13-28-22(29)27-11-5-8-16(20(27)25-28)21-24-19(26-31-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQLKVRNCQJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)


![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)


![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)
